2-(1-Amino-2-methylpropyl)-5-fluoro-4-methylphenol
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Overview
Description
2-(1-Amino-2-methylpropyl)-5-fluoro-4-methylphenol is an organic compound that features a phenol group substituted with an amino group, a methyl group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-methylpropyl)-5-fluoro-4-methylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-4-methylphenol and 2-amino-2-methylpropanol.
Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in 5-fluoro-4-methylphenol with the amino group in 2-amino-2-methylpropanol under basic conditions.
Catalysts and Solvents: Common catalysts include strong bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran are used to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the process is optimized for cost-effectiveness and efficiency. This involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to maintain a steady production rate.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2-methylpropyl)-5-fluoro-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate are used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
2-(1-Amino-2-methylpropyl)-5-fluoro-4-methylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Amino-2-methylpropyl)-5-fluoro-4-methylphenol involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways or metabolic processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: Shares the amino and methyl groups but lacks the phenol and fluorine substituents.
5-Fluoro-4-methylphenol: Contains the phenol and fluorine substituents but lacks the amino and methyl groups.
Properties
Molecular Formula |
C11H16FNO |
---|---|
Molecular Weight |
197.25 g/mol |
IUPAC Name |
2-(1-amino-2-methylpropyl)-5-fluoro-4-methylphenol |
InChI |
InChI=1S/C11H16FNO/c1-6(2)11(13)8-4-7(3)9(12)5-10(8)14/h4-6,11,14H,13H2,1-3H3 |
InChI Key |
AKIVIELKFCBESJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)O)C(C(C)C)N |
Origin of Product |
United States |
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